2-amino-5-iodo-6-propyl-1H-pyrimidin-4-one
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Overview
Description
2-amino-5-iodo-6-propyl-4-pyrimidinol is a chemical compound with the molecular formula C7H10IN3O and a molecular weight of 279.082 g/mol . It is a pyrimidine derivative, characterized by the presence of an amino group at the 2-position, an iodine atom at the 5-position, a propyl group at the 6-position, and a hydroxyl group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-iodo-6-propyl-4-pyrimidinol typically involves the iodination of a pyrimidine precursor. One common method involves the reaction of 2-amino-6-propyl-4-pyrimidinol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for 2-amino-5-iodo-6-propyl-4-pyrimidinol are not well-documented in the literature. large-scale synthesis would likely involve similar iodination reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-iodo-6-propyl-4-pyrimidinol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino and hydroxyl groups can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the amino group to a nitro group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the hydroxyl group to a hydrogen atom.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Compounds with different substituents at the 5-position.
Oxidation Products: Compounds with nitro groups replacing the amino group.
Reduction Products: Compounds with hydrogen atoms replacing the hydroxyl group.
Coupling Products: Complex molecules formed by the addition of aromatic or aliphatic groups to the pyrimidine ring.
Scientific Research Applications
2-amino-5-iodo-6-propyl-4-pyrimidinol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-5-iodo-6-propyl-4-pyrimidinol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit the activity of certain enzymes or interfere with the replication of viral or bacterial DNA . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-amino-5-iodo-6-propyl-4-pyrimidinol can be compared with other pyrimidine derivatives, such as:
2-amino-5-bromo-6-methyl-4-pyrimidinol: Similar structure but with a bromine atom instead of iodine and a methyl group instead of a propyl group.
2-amino-6-chloro-5-iodo-4-pyrimidinol:
2-amino-4-iodo-6-methoxypyrimidine: Features a methoxy group at the 6-position, which can influence its chemical properties and biological activities.
Properties
CAS No. |
58331-09-2 |
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Molecular Formula |
C7H10IN3O |
Molecular Weight |
279.08 g/mol |
IUPAC Name |
2-amino-5-iodo-4-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10IN3O/c1-2-3-4-5(8)6(12)11-7(9)10-4/h2-3H2,1H3,(H3,9,10,11,12) |
InChI Key |
RGURAHSIPOAYBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)NC(=N1)N)I |
Origin of Product |
United States |
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